molecular formula C16H19N3O3S B14805028 Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester

Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester

Cat. No.: B14805028
M. Wt: 333.4 g/mol
InChI Key: TWULMTQMYOZNTI-WOJGMQOQSA-N
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Description

Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine hydrate.

    Esterification: Finally, the ethyl ester moiety is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Halogenated thiazole or methoxyphenyl derivatives.

Scientific Research Applications

Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-methylphenyl)butanoate
  • Ethyl 3-(4-chlorophenyl)butanoate

Uniqueness

Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate is unique due to the presence of the thiazole ring and the hydrazone linkage, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl (3E)-3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]butanoate

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(20)9-11(2)18-19-16-17-14(10-23-16)12-5-7-13(21-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,17,19)/b18-11+

InChI Key

TWULMTQMYOZNTI-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C

Canonical SMILES

CCOC(=O)CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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